SAK3

描述

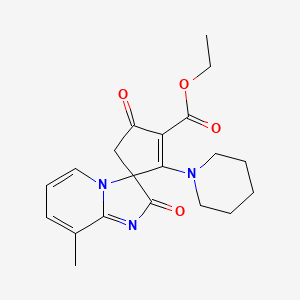

螺[环戊2烯-1,3’-咪唑并[1,2-a]吡啶]-3-羧酸酯是一种强效的T型电压门控钙通道激活剂,特别是Cav3.1和Cav3.3. 该化合物在神经保护和记忆增强方面显示出巨大的潜力,使其成为研究阿尔茨海默病等神经系统疾病的宝贵工具 .

作用机制

SAK 3通过增强T型电压门控钙通道的活性,特别是Cav3.1和Cav3.3,发挥其作用 . 这会导致钙离子流入增加,进而提高海马体中的乙酰胆碱水平。 乙酰胆碱水平升高有助于改善与记忆相关的行为和神经保护 .

生化分析

Biochemical Properties

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of β-amyloid plaques, a hallmark of Alzheimer’s disease . Additionally, SAK3 interacts with choline acetyltransferase, an enzyme responsible for the synthesis of the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic function .

Cellular Effects

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate has been observed to exert various effects on different cell types and cellular processes. In human neuroblastoma SH-SY5Y cells, this compound has been shown to inhibit apoptosis induced by scopolamine, a compound that mimics cholinergic deficits . This inhibition is achieved through the modulation of pro- and anti-apoptotic factors, reduction of reactive oxygen species (ROS) levels, and suppression of proinflammatory cytokines such as interleukin-1β and interleukin-6 . These effects suggest that this compound may have potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate involves several key interactions at the molecular level. This compound binds to and inhibits BACE1, thereby reducing the production of β-amyloid plaques . It also activates intracellular signaling pathways such as Akt, c-Jun N-terminal kinase (JNK), and p38, which are involved in cell survival and stress responses . Furthermore, this compound modulates the phosphorylation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate have been studied over time. This compound has been shown to be stable under experimental conditions, with its neuroprotective effects observed over extended periods . Long-term studies in vitro have demonstrated that this compound can maintain its efficacy in reducing apoptosis and oxidative stress in neuronal cells

Dosage Effects in Animal Models

The effects of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce β-amyloid deposition and improve cognitive functions in amyloid precursor protein knock-in mice . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as BACE1 and choline acetyltransferase, influencing the production of β-amyloid and acetylcholine . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function

Transport and Distribution

The transport and distribution of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate within cells and tissues are critical for its efficacy. This compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues, such as the brain, are essential for its neuroprotective effects . Understanding the transport mechanisms can help optimize its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of ethyl 8’-methyl-2’,5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3’-imidazo[1,2-a]pyridine]-1-carboxylate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules . Post-translational modifications or targeting signals may play a role in its localization

准备方法

合成路线和反应条件

SAK 3的合成涉及多个步骤,从制备核心螺[环戊2烯-1,3’-咪唑并[1,2-a]吡啶]结构开始反应条件通常涉及使用二甲基亚砜(DMSO)等有机溶剂,并需要仔细控制温度和pH以确保高产率和纯度 .

工业生产方法

SAK 3的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统来优化反应条件并提高效率。 质量控制措施,包括高效液相色谱(HPLC),用于确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

SAK 3会发生各种化学反应,包括:

氧化: SAK 3在特定条件下可以氧化成相应的氧化物。

还原: 还原反应可以将SAK 3转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氧化物,而还原可能生成醇或胺 .

科学研究应用

SAK 3具有广泛的科学研究应用:

化学: 用作研究钙通道调节及其对细胞过程影响的工具。

生物学: 研究其在神经保护和记忆增强中的作用。

医学: 探索作为阿尔茨海默病等神经系统疾病的潜在治疗剂。

工业: 用于开发针对钙通道的新药 .

相似化合物的比较

类似化合物

NNC 55-0396: T型钙通道的选择性阻断剂。

依非尼地平盐酸盐单乙醇溶液: 具有降压作用的钙通道阻滞剂。

氨氯地平: 合成二氢吡啶类钙通道阻滞剂

SAK 3的独特性

SAK 3在其增强Cav3.1和Cav3.3通道活性的双重作用方面是独一无二的,而其他类似化合物可能只靶向一种类型的钙通道或作为阻断剂而不是增强剂 .

属性

IUPAC Name |

ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHBYTVHUFURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256269-87-0 | |

| Record name | SAK-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SAK3?

A1: this compound acts as an enhancer of T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subtypes. [, , , , , , , ]

Q2: How does this compound affect acetylcholine levels in the brain?

A2: this compound enhances acetylcholine (ACh) release in the hippocampus, likely by stimulating T-VGCCs on cholinergic neurons. [, , ]

Q3: Beyond acetylcholine, what other neurotransmitter systems are influenced by this compound?

A3: this compound administration has been shown to promote dopamine (DA) and serotonin (5-HT) release in the hippocampal CA1 region of both naive and amyloid precursor protein (APP) knock-in mice. [, ]

Q4: Does this compound affect basal neurotransmitter levels in the brain?

A4: this compound does not appear to alter the basal content of dopamine, serotonin, or noradrenaline in either the hippocampus or the medial prefrontal cortex (mPFC). [, ]

Q5: What is the role of CaMKII in this compound's mechanism of action?

A5: this compound activates CaMKII, a critical enzyme for neuronal plasticity. This activation contributes to improved spine morphology, enhanced proteasome activity, and ultimately, better cognitive function. [, , ]

Q6: How does this compound influence proteasome activity?

A6: this compound enhances proteasome activity via CaMKII-dependent phosphorylation of the Rpt-6 subunit of the 19S proteasome. This enhanced activity contributes to the degradation of amyloid-β plaques and α-synuclein aggregates. [, , , , , , ]

Q7: What is the impact of this compound on neurogenesis?

A7: this compound enhances the proliferation and differentiation of neuroprogenitor cells in the hippocampal dentate gyrus, likely via T-VGCC activation. This enhanced neurogenesis is linked to improvements in depressive behaviors. [, ]

Q8: What is the chemical name and molecular formula of this compound?

A8: The chemical name for this compound is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. Its molecular formula is C21H24N4O4.

Q9: What is the molecular weight of this compound?

A9: The molecular weight of this compound is 396.44 g/mol.

Q10: What types of cell models have been used to study this compound?

A10: Researchers have utilized Cav3.1 and Cav3.3 transfected neuronal cell lines (such as Neuro2A cells) to study the effects of this compound on T-VGCC currents. [, , , ]

Q11: What animal models have been employed in this compound research?

A11: this compound has been investigated in various animal models, including: * Olfactory bulbectomized (OBX) mice for studying cognitive impairment and depression. [, , , , , ] * APP knock-in mice (such as AppNL-F/NL-F and AppNL-G-F/NL-G-F) for studying Alzheimer's disease pathology. [, , , , , , , ] * α-Syn preformed fibril (PFF)-injected mice for studying Lewy body dementia. [] * Methimazole-induced hypothyroidism models for cognitive impairment. [, ]

Q12: What cognitive improvements have been observed with this compound treatment in animal models?

A12: this compound has demonstrated efficacy in improving cognitive impairments in: * Novel object recognition tasks in OBX mice and APP knock-in mice. [, , , , , ] * Morris water maze tests in APP knock-in mice. [, , , ]

Q13: What are the effects of this compound on amyloid-β accumulation?

A13: Chronic this compound administration has been shown to: * Reduce amyloid beta (1-42) levels in both soluble and insoluble fractions from the cortex of APP23 mice. [] * Decrease the number of amyloid plaques in the cortex of APP knock-in mice, assessed by Thioflavin-S staining. [, , , ]

Q14: Has this compound shown any effects on α-synuclein pathology?

A14: In α-Syn PFF-injected mice, this compound significantly inhibited the accumulation of fibrilized phosphorylated-α-synuclein in the substantia nigra and protected mesencephalic dopamine neurons from cell death. []

Q15: Are there any findings related to this compound's effect on behavioral and psychological symptoms of dementia (BPSD)?

A15: this compound administration has demonstrated improvement in depressive behaviors in OBX mice, assessed by forced swim, tail suspension, and sucrose preference tasks. [, ]

Q16: Are there any findings on the relationship between this compound's systemic exposure and its toxicity?

A17: While specific data isn't provided, one study mentions that pharmacokinetic studies were conducted to assess the relationship between this compound's systemic exposure and its toxicity in rats and dogs under GLP conditions. []

Q17: What is the safety profile of this compound based on preclinical studies?

A18: Preclinical studies suggest that this compound is well-tolerated in animal models. No severe adverse events related to drug therapy were noted. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)